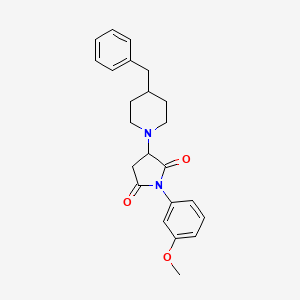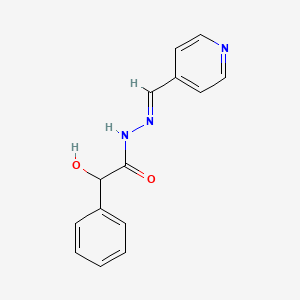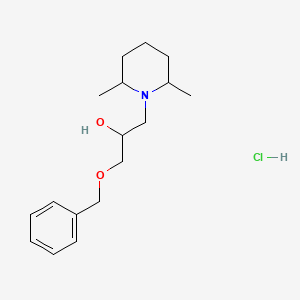![molecular formula C20H36Cl2N2O4 B3866128 bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride](/img/structure/B3866128.png)
bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride
Übersicht
Beschreibung
Bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate is a chemical compound with the molecular formula C20H34N2O4 . It is related to 2-(Dimethylamino)ethyl ether, which is a tridentate ligand and assists in the formation and stabilization of intermediates during exchange reactions .
Molecular Structure Analysis
The molecular structure of bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate consists of a central adamantanedicarboxylate core with two dimethylaminoethyl groups attached . The exact 3D structure would require more specific information or computational chemistry techniques to determine.Wirkmechanismus
Target of Action
Bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride, also known as Bis[2-(dimethylamino)ethyl] ether (DMAEE), is an industrial liquid chemical used principally as an amine catalyst .
Mode of Action
It is known that it assists in the formation and stabilization of intermediates during exchange reactions .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined .
Action Environment
As an industrial chemical, it’s likely that factors such as temperature, pH, and presence of other chemicals could potentially influence its action .
Vorteile Und Einschränkungen Für Laborexperimente
Bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. This compound is also stable under a wide range of conditions and has a long shelf life. However, there are also some limitations to using this compound in lab experiments. It has been found to exhibit low solubility in water, which can limit its use in certain applications. In addition, this compound has been found to be toxic to some cell lines at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride. One potential area of research is the development of new synthetic methods for this compound that can improve its solubility and reduce its toxicity. Another area of research is the investigation of the mechanisms underlying the biological activities of this compound. This could lead to the development of new drugs that target specific pathways affected by this compound. Finally, this compound could be investigated as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been found to exhibit a wide range of biological activities and has several advantages as a research tool. However, there are also some limitations to using this compound in lab experiments. There are several future directions for research on this compound, including the development of new synthetic methods and the investigation of its mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This compound has also been shown to have a significant effect on cell proliferation and differentiation, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
bis[2-(dimethylamino)ethyl] adamantane-1,3-dicarboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4.2ClH/c1-21(2)5-7-25-17(23)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)26-8-6-22(3)4;;/h15-16H,5-14H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJDPQLFPLJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OCCN(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3866053.png)
![methyl {2-[(methoxycarbonyl)amino]ethyl}[(2-oxo-2H-chromen-3-yl)carbonyl]carbamate](/img/structure/B3866054.png)


![2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3866084.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866088.png)

![6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7a,8,8a,8b,9,10-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]oxiren-2-one](/img/structure/B3866100.png)
![methyl {4-[2-({(5-chloro-2-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3866101.png)
![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)
![7-[(2-aminophenyl)thio]-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3866131.png)
![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)
